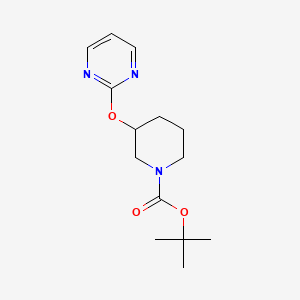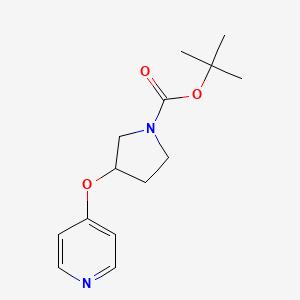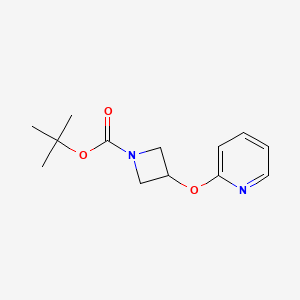
tert-butyl 3-(pyrimidin-4-yloxy)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-(pyrimidin-4-yloxy)piperidine-1-carboxylate is a highly versatile compound with a wide range of applications in the scientific research field. This compound is a derivative of piperidine, and is composed of three carbon atoms, two nitrogen atoms, two oxygen atoms, and one carboxyl group. It is a white crystalline solid that is highly soluble in water and other organic solvents. This compound has been widely studied due to its unique structure and its broad range of potential applications.
Mechanism of Action
Target of Action
The primary targets of “tert-butyl 3-(pyrimidin-4-yloxy)piperidine-1-carboxylate” are currently unknown
Action Environment
The action, efficacy, and stability of “this compound” can be influenced by various environmental factors . These may include pH, temperature, presence of other molecules, and specific conditions within the biological system where the compound is active.
Advantages and Limitations for Lab Experiments
The main advantage of using tert-butyl 3-(pyrimidin-4-yloxy)piperidine-1-carboxylate in lab experiments is its versatility. The compound can be used as a reagent in a variety of organic synthesis reactions, and it can act as a catalyst in the synthesis of polymers and other materials. The main limitation of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several potential future directions for research involving tert-butyl 3-(pyrimidin-4-yloxy)piperidine-1-carboxylate. One potential direction is to further explore the compound's anti-inflammatory and anti-bacterial properties, as well as its potential anti-cancer effects. Another potential direction is to explore the compound's potential applications in the pharmaceutical industry, as it could be used as a reagent in the synthesis of drugs and other pharmaceuticals. Finally, further research could be conducted to explore the compound's potential applications in materials science, as it could be used as a catalyst in the synthesis of polymers and other materials.
Synthesis Methods
The synthesis of tert-butyl 3-(pyrimidin-4-yloxy)piperidine-1-carboxylate is relatively simple. The process involves the reaction of piperidine with 4-pyrimidinol in the presence of a strong base such as potassium hydroxide. The reaction is carried out at room temperature and the product is isolated by recrystallization. The yield of the reaction is typically in the range of 80-90%.
Scientific Research Applications
Tert-butyl 3-(pyrimidin-4-yloxy)piperidine-1-carboxylate has a wide range of applications in scientific research. It has been used as a reagent in various organic synthesis reactions, such as the synthesis of heterocyclic compounds, peptides, and other organic compounds. It has also been used as a catalyst in the synthesis of polymers and other materials. In addition, this compound has been used in the synthesis of drugs and other pharmaceuticals.
properties
IUPAC Name |
tert-butyl 3-pyrimidin-4-yloxypiperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3/c1-14(2,3)20-13(18)17-8-4-5-11(9-17)19-12-6-7-15-10-16-12/h6-7,10-11H,4-5,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLHCTJBYHXTXHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)OC2=NC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-bromo-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-4-(pyrrolidine-1-sulfonyl)benzamide hydrochloride](/img/structure/B6527467.png)
![N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride](/img/structure/B6527469.png)
![2-methoxy-N-{5-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B6527473.png)
![N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B6527499.png)
![N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B6527500.png)
![1-(2-methoxyphenyl)-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B6527514.png)
![ethyl 2-[3-(2,5-dioxopyrrolidin-1-yl)benzamido]-6-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B6527519.png)
![1-(2-methoxyphenyl)-5-oxo-N-[5-({[(propan-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide](/img/structure/B6527523.png)
![N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2-(3-methoxyphenoxy)acetamide](/img/structure/B6527531.png)
![methyl (2E)-2-{[3-(benzenesulfonyl)propanoyl]imino}-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate](/img/structure/B6527539.png)
![2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-1-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B6527544.png)


